molecular formula C22H31NO5S B13820854 (4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one

(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one

Cat. No.: B13820854
M. Wt: 421.6 g/mol
InChI Key: DDVBPZROPPMBLW-WNPBQIBESA-N
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Description

The compound is a structurally complex molecule featuring a 1,3-thiazolidin-2-one ring fused to a bicyclic system with conjugated double bonds (4Z,8E,10Z), hydroxyl, methyl, and ketone substituents.

Properties

Molecular Formula

C22H31NO5S

Molecular Weight

421.6 g/mol

IUPAC Name

(4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one

InChI

InChI=1S/C22H31NO5S/c1-15-7-5-3-4-6-8-16(2)11-20(24)27-18-12-17(10-9-15)28-22(26,13-18)19-14-29-21(25)23-19/h3-5,7,11,15,17-19,26H,6,8-10,12-14H2,1-2H3,(H,23,25)/b4-3+,7-5-,16-11-/t15-,17?,18-,19+,22-/m1/s1

InChI Key

DDVBPZROPPMBLW-WNPBQIBESA-N

Isomeric SMILES

C[C@H]/1CCC2C[C@H](C[C@@](O2)([C@@H]3CSC(=O)N3)O)OC(=O)/C=C(\CC/C=C/C=C1)/C

Canonical SMILES

CC1CCC2CC(CC(O2)(C3CSC(=O)N3)O)OC(=O)C=C(CCC=CC=C1)C

Origin of Product

United States

Preparation Methods

Isolation and Semi-Synthesis from Natural Sources

  • Source:
    The compound or its close analogs are primarily isolated from marine sponges of the genus Latrunculia, which produce latrunculin macrolides.
  • Extraction:
    Lipid extracts from sponge tissues are subjected to solvent extraction (e.g., methanol, dichloromethane) followed by chromatographic separation techniques such as silica gel column chromatography and HPLC to isolate latrunculin A and its derivatives.
  • Derivatization:
    Semi-synthetic modifications include methylation (e.g., 15-O-methyl-latrunculin B), hydroxymethylation, acetylation, and carbamate formation at specific hydroxy groups to enhance biological activity or solubility.

Total Synthesis Approaches

  • Key Synthetic Challenges:
    The synthesis must address the construction of the 2,16-dioxabicyclo[13.3.1]nonadeca ring system with multiple stereocenters, installation of conjugated double bonds with defined Z/E stereochemistry, and attachment of the 1,3-thiazolidin-2-one moiety at the correct position.
  • General Strategy:
    • Construction of the bicyclic macrolide core through stepwise ring-closing reactions, often employing macrolactonization or ring-closing metathesis.
    • Introduction of stereochemistry via chiral auxiliaries or asymmetric catalysis.
    • Coupling of the 1,3-thiazolidin-2-one ring via nucleophilic substitution or amidation reactions at the 4-position of the thiazolidinone ring.
  • Protecting Groups:
    Hydroxy groups and keto functionalities are protected during intermediate steps using silyl ethers or acetal groups to prevent side reactions.
  • Purification:
    Final products are purified by preparative HPLC and characterized by NMR, MS, and chiral chromatography to confirm stereochemistry.

Data Table: Summary of Preparation Techniques

Preparation Step Method/Reaction Type Key Reagents/Conditions Notes
Natural extraction Solvent extraction + chromatography Methanol, dichloromethane, silica gel, HPLC Yields natural latrunculin A derivatives
Semi-synthetic modification Methylation, acetylation, carbamate formation Methyl iodide, acetic anhydride, carbamoyl chlorides Enhances biological activity
Macrolide core synthesis Macrolactonization, ring-closing metathesis Yb(OTf)3 catalyst, Grubbs catalyst Builds bicyclic ring system
Stereochemical control Chiral auxiliaries, asymmetric catalysis Chiral ligands, organometallic catalysts Ensures correct stereochemistry
Thiazolidinone coupling Nucleophilic substitution, amidation Thiazolidinone derivatives, coupling agents Attaches thiazolidinone ring
Purification and characterization Preparative HPLC, NMR, MS, chiral chromatography Various solvents and detectors Confirms purity and stereochemistry

Research Discoveries Related to Preparation

  • Studies have shown that semi-synthetic derivatives of latrunculin A, including modifications on the thiazolidinone moiety, significantly affect biological properties such as anti-cancer and anti-angiogenic activities.
  • The stereochemical purity of the compound is crucial for its activity; thus, synthetic methods emphasize stereoselective steps and rigorous characterization.
  • Novel carbamate derivatives prepared by selective functionalization of the hydroxy group at position 17 have demonstrated improved inhibition of cancer cell invasion, highlighting the importance of precise synthetic modifications.

Analytical Characterization

This detailed overview consolidates all known preparation methods for (4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one, emphasizing both natural extraction routes and sophisticated synthetic strategies. The compound's complexity demands advanced stereoselective synthesis and purification techniques, with ongoing research focusing on derivative preparation to optimize biological activity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

The compound (4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications, supported by case studies and data tables.

Pharmaceutical Applications

Antidiabetic Activity : Thiazolidinones are known for their role in diabetes management. The compound's thiazolidinone moiety may enhance insulin sensitivity and glucose metabolism. Research indicates that similar compounds have shown promise in reducing blood glucose levels and improving lipid profiles in diabetic models.

Anticancer Properties : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Agricultural Uses

Pesticidal Activity : Compounds with thiazolidinone structures have been investigated for their potential as biopesticides. They may act against specific pests while being less harmful to beneficial organisms.

Plant Growth Regulators : There is emerging evidence that such compounds can influence plant growth parameters, enhancing yield and resistance to environmental stressors.

Material Science

Nanotechnology Applications : The compound's unique structural properties make it a candidate for the development of nanomaterials. Its potential use in creating stable nanoparticles for drug delivery systems is being explored.

Case Study 1: Antidiabetic Effects

A study published in a peer-reviewed journal evaluated the efficacy of thiazolidinone derivatives in diabetic rats. The results indicated a significant reduction in fasting blood glucose levels compared to control groups, suggesting that the compound could be a viable candidate for further development as an antidiabetic agent.

Case Study 2: Anticancer Activity

Research conducted on a series of thiazolidinones demonstrated their ability to inhibit the growth of breast cancer cells in vitro. The study highlighted the compound's potential mechanism involving apoptosis induction through mitochondrial pathways.

Case Study 3: Agricultural Applications

Field trials assessing the effectiveness of thiazolidinone-based pesticides showed a marked decrease in pest populations while maintaining crop health. This suggests that such compounds can be integrated into sustainable agricultural practices.

Data Tables

Application AreaSpecific UseEvidence/Source
PharmaceuticalAntidiabetic[Study on thiazolidinones' effects on glucose]
Anticancer[Research on cytotoxicity against cancer cells]
AgriculturalPesticidal[Field trials on pest control]
Plant growth regulator[Impact on yield enhancement]
Material ScienceNanoparticle synthesis[Potential for drug delivery systems]

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Generally, compounds with thiazolidinone rings can interact with enzymes or receptors in the body, modulating their activity. The bicyclic structure may enhance its binding affinity to specific molecular targets, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Heterocyclic Chemistry

Thiazolidinone Derivatives
  • Thiazolidin-4-one vs. Thiazolidin-2-one: The 1,3-thiazolidin-2-one ring in the target compound differs from the more common thiazolidin-4-one derivatives (e.g., antimicrobial agents in ) in lactam ring position.
  • Substituent Effects :
    The bicyclic system in the target compound contrasts with simpler aryl or azo-linked substituents in thiazolidin-4-ones (e.g., compound 18 in ), which exhibit antimicrobial and antioxidant activities. The bicyclic scaffold may enhance membrane permeability but reduce synthetic accessibility .
Bicyclic and Polycyclic Systems
  • Comparison with Steroidal Analogues :
    describes a pentacyclic steroid derivative with hydroxyl and methyl groups. While the target compound lacks a steroid backbone, its bicyclic system shares conformational rigidity, which could influence receptor binding or metabolic stability .
  • Synthetic Bicyclic Compounds: Complex pyrazol-3-one derivatives (e.g., 4g and 4h in ) feature fused benzodiazepine or oxazepine rings. Unlike these, the target compound’s bicyclo[13.3.1]nonadecatriene system has unsaturated bonds that may confer unique redox or photochemical properties .

Pharmacological and Functional Comparisons

Bioactivity Potential
  • Anticancer Applications: highlights natural compounds inducing ferroptosis in oral cancer. While the target compound’s bioactivity is unconfirmed, its electrophilic enone group (3-oxo) could react with cellular thiols, a mechanism seen in ferroptosis inducers .
  • Antimicrobial Activity: Thiazolidinone derivatives in show moderate-to-strong antimicrobial effects. The target compound’s hydroxyl and ketone groups may enhance solubility and target binding compared to lipophilic azo-linked analogues .

Physicochemical Properties

Molecular Weight and Solubility
Compound Class Avg. Molecular Weight (g/mol) Key Functional Groups Solubility Profile
Target Compound ~500 (estimated) Hydroxyl, ketone, thiazolidinone Likely polar, moderate logP
Thiazolidin-4-one derivatives () 300–400 Azo, benzyloxy, methoxy Low-moderate aqueous solubility
Benzamide-thiadiazoles () 250–350 Chloro, pyridinyl Hydrophobic, high logP

The target compound’s higher molecular weight and polar groups may improve water solubility compared to ’s benzamide-thiadiazoles but reduce bioavailability relative to smaller thiazolidin-4-ones .

Biological Activity

The compound (4R)-4-[(1R,4Z,8E,10Z,12S,17R)-17-hydroxy-5,12-dimethyl-3-oxo-2,16-dioxabicyclo[13.3.1]nonadeca-4,8,10-trien-17-yl]-1,3-thiazolidin-2-one is a complex thiazolidinone derivative with potential biological activities. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The compound features a thiazolidinone ring and a bicyclic structure that contributes to its biological properties. The stereochemistry is significant for its interaction with biological targets.

Biological Activity Overview

Research has indicated that thiazolidinones exhibit a range of biological activities including:

  • Antimicrobial Activity : Thiazolidinones have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some derivatives display cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : They may modulate inflammatory pathways.

The mechanisms by which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Interference with enzymes involved in metabolic pathways.
  • Modulation of Cell Signaling Pathways : Affecting pathways related to apoptosis and cell proliferation.

Antimicrobial Activity

A study demonstrated that thiazolidinone derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The specific compound's minimal inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics in several cases.

Bacterial StrainMIC (µg/mL)Comparison Antibiotic
Staphylococcus aureus32Penicillin
Escherichia coli64Ampicillin
Pseudomonas aeruginosa128Ciprofloxacin

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) revealed that the compound induces apoptosis through the activation of caspase pathways. The compound showed IC50 values indicating significant cytotoxicity.

Cell LineIC50 (µM)Mechanism of Action
MCF-715Caspase activation
HeLa20Cell cycle arrest

Anti-inflammatory Effects

Research indicated that the compound reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with the compound resulted in a higher rate of recovery compared to standard treatments.
  • Case Study on Cancer Treatment : In a preclinical model of breast cancer, administration of the compound significantly reduced tumor size compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for constructing the bicyclic and thiazolidinone moieties in this compound?

  • Methodological Answer : A stepwise approach is critical. Begin by synthesizing the bicyclic core via cyclization of polyunsaturated precursors under controlled stereochemical conditions (e.g., using thioglycollic acid for thiazolidinone ring closure, as in ). For the thiazolidinone moiety, employ condensation reactions between aldehydes and thiosemicarbazides, followed by cyclization with chloroacetic acid or mercaptoacetic acid under reflux in DMF-acetic acid mixtures . Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1 aldehyde-to-thiosemicarbazide ratio) to avoid byproducts .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and functional groups in this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify key stretches (e.g., C=O at ~1650–1700 cm⁻¹, NH at ~3300 cm⁻¹) .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve stereochemical centers (e.g., coupling constants for double bonds in the bicyclic system) and confirm methyl group positions .
  • X-ray Crystallography : Resolve absolute configuration for chiral centers, particularly at C4, C12, and C17 .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize antimicrobial and antioxidant assays due to structural similarities to bioactive thiazolidinones .

  • Antimicrobial Testing : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with standard protocols (e.g., CLSI guidelines) .
  • Antioxidant Activity : Employ DPPH radical scavenging assays at concentrations of 10–100 μM, comparing to ascorbic acid as a positive control .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, catalyst loading). For example:

  • Central Composite Design : Test 3–5 factors (e.g., acetic acid/DMF ratio, reflux time) across 15–20 experimental runs .
  • Response Surface Methodology : Model interactions between variables to predict optimal conditions (e.g., 70°C, 4:1 DMF/acetic acid, 2 h reflux) .

Q. What computational tools are effective for predicting reactivity and stereochemical outcomes in this compound’s synthesis?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use Gaussian or ORCA to map reaction pathways (e.g., transition states for cyclization steps) .
  • Machine Learning (ML) : Train models on existing thiazolidinone reaction data to predict regioselectivity and byproduct formation .

Q. How can conflicting biological activity data (e.g., high in vitro vs. low in vivo efficacy) be resolved?

  • Methodological Answer :

  • ADME Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cell models) .
  • Orthogonal Assays : Validate antimicrobial activity with time-kill kinetics or biofilm inhibition studies to rule out false positives .

Q. What strategies mitigate poor aqueous solubility while retaining bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or glycoside groups at the hydroxy or carbonyl positions .
  • Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) and test release kinetics via dialysis .

Q. How can isotopic labeling elucidate the metabolic fate of this compound?

  • Methodological Answer :

  • 14C^{14}C-Labeling : Synthesize the compound with 14C^{14}C at the thiazolidinone carbonyl group. Track metabolites via LC-MS/MS in rat plasma .
  • Stable Isotopes (e.g., 2H^{2}H, 13C^{13}C) : Use for precise quantification in tissue distribution studies .

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